2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine

Description

Structural Identification and Nomenclature

This compound possesses the molecular formula C₆H₂ClF₄N and exhibits a molecular weight of 199.53 grams per mole. The compound is officially registered under Chemical Abstracts Service number 72587-20-3, establishing its unique chemical identity within global databases. Alternative nomenclature systems refer to this compound as Pyridine, 2-chloro-5-fluoro-3-(trifluoromethyl)-, reflecting the systematic naming conventions employed in chemical literature.

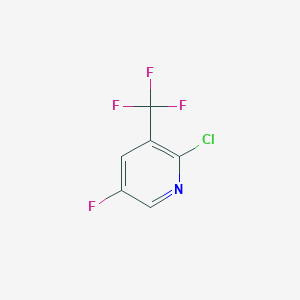

The structural architecture of this compound features a pyridine ring bearing multiple halogen substituents in a specific positional arrangement. The trifluoromethyl group occupies the 3-position, while chlorine and fluorine atoms are positioned at the 2- and 5-positions respectively. The International Union of Pure and Applied Chemistry name for this compound is this compound, which directly reflects the substitution pattern on the six-membered aromatic heterocycle.

Structural representation through simplified molecular-input line-entry system notation reveals the compound as FC(C1=CC(F)=CN=C1Cl)(F)F, demonstrating the connectivity pattern of atoms within the molecule. The International Chemical Identifier representation provides additional structural specificity: InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H. These standardized representations facilitate precise chemical communication and database searching across various scientific platforms.

The compound exhibits distinctive physical properties that reflect its highly halogenated nature. The density is recorded as 1.5±0.1 grams per cubic centimeter, indicating a relatively dense molecular structure due to the presence of multiple halogen atoms. The boiling point ranges from 163.5±35.0 degrees Celsius at 760 millimeters of mercury pressure, while the melting point has been reported within the range of 16-20 degrees Celsius. These physical characteristics are consistent with the expected behavior of polyfluorinated aromatic compounds.

Historical Development in Organofluorine Chemistry

The development of this compound must be understood within the broader context of organofluorine chemistry evolution. The field of organofluorine chemistry commenced in the 1800s with the pioneering work of Dumas and Péligot, who discovered the first organofluorine compound in 1835 by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This foundational discovery established the precedent for systematic investigation of carbon-fluorine bond formation and manipulation.

Alexander Borodin made significant contributions to the field in 1862 by pioneering halogen exchange methodologies, specifically demonstrating the replacement of chlorine with fluoride through nucleophilic substitution reactions. This approach, involving the treatment of benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, established fundamental principles that continue to influence modern synthetic strategies for organofluorine compounds. The methodology developed by Borodin represents one of the earliest systematic approaches to introducing fluorine atoms into organic molecules through halogen exchange reactions.

The industrial development of organofluorine chemistry accelerated dramatically during the 20th century, particularly following the recognition of unique properties exhibited by fluorinated compounds. General Motors and DuPont companies collaborated in the 1920s to develop chlorofluorocarbon refrigerants, demonstrating the commercial viability of fluorinated materials. This industrial interest catalyzed extensive research into synthetic methodologies for incorporating fluorine atoms into diverse organic frameworks, including heterocyclic systems such as pyridines.

Frédéric Swarts introduced antimony fluoride as a fluorinating agent in 1898, expanding the toolkit available for organofluorine synthesis. The resolution of safety concerns associated with elemental fluorine utilization was achieved by Bancroft and Wherty in 1931, who successfully employed nitrogen dilution to control reaction conditions. These methodological advances laid the groundwork for sophisticated fluorination strategies that enable the preparation of complex polyfluorinated compounds such as this compound.

The emergence of trifluoromethylpyridine chemistry as a distinct research area reflects the growing recognition of unique biological and chemical properties associated with these compounds. Trifluoromethylpyridine derivatives have gained fundamental importance as structural ingredients for agrochemical and pharmaceutical compound development. The presence of fluorine atoms and pyridine functionality confers distinctive physicochemical properties that enhance biological activity and environmental stability of derived compounds.

Significance in Heterocyclic Compound Research

This compound occupies a prominent position within heterocyclic compound research due to its unique combination of structural features and synthetic versatility. The compound serves as a crucial intermediate in the synthesis of numerous bioactive molecules, particularly within the agrochemical industry where trifluoromethylpyridine derivatives have established significant commercial importance. The strategic placement of halogen substituents on the pyridine ring provides multiple reactive sites for further chemical modification, enabling the construction of complex molecular architectures.

The biological activities exhibited by trifluoromethylpyridine derivatives are attributed to the synergistic combination of fluorine atom properties and pyridine ring characteristics. Fluorine atoms contribute to enhanced metabolic stability, altered electronic properties, and modified lipophilicity, while the pyridine moiety provides opportunities for hydrogen bonding and coordination interactions. This combination results in compounds with optimized pharmacokinetic profiles and enhanced biological activity compared to non-fluorinated analogs.

Research investigations have demonstrated that 2,3-dichloro-5-(trifluoromethyl)pyridine, a closely related compound, represents one of the most commercially significant trifluoromethylpyridine derivatives. This compound serves as a chemical intermediate for multiple crop protection products, highlighting the industrial relevance of the broader trifluoromethylpyridine chemical class. The synthetic pathways employed for these compounds often involve this compound as a key intermediate or precursor.

The pharmaceutical industry has recognized the potential of trifluoromethylpyridine derivatives, with five pharmaceutical products containing trifluoromethylpyridine moieties having received market approval. Additionally, two veterinary products incorporating these structural features have gained regulatory acceptance, demonstrating the broad therapeutic applicability of this chemical class. Many candidate compounds containing trifluoromethylpyridine frameworks are currently undergoing clinical trials, indicating continued research interest and development potential.

| Application Area | Number of Approved Products | Development Status |

|---|---|---|

| Pharmaceutical Products | 5 | Market Approved |

| Veterinary Products | 2 | Market Approved |

| Agrochemical Products | >20 | International Organization for Standardization Common Names |

| Clinical Trial Candidates | Multiple | Under Investigation |

The synthetic methodologies employed for trifluoromethylpyridine preparation often involve vapor-phase reactions conducted at elevated temperatures with transition metal-based catalysts. These processes enable simultaneous chlorination and fluorination reactions, providing efficient access to polyfluorinated pyridine derivatives. The development of these synthetic approaches has been crucial for establishing reliable commercial production methods for compounds such as this compound.

Contemporary research continues to explore novel applications of trifluoromethylpyridine derivatives across diverse scientific disciplines. The unique physicochemical properties of these compounds make them attractive candidates for material science applications, including the development of specialized polymers and advanced functional materials. The expectation within the scientific community is that numerous additional applications for trifluoromethylpyridine derivatives will be discovered through ongoing research efforts.

Properties

IUPAC Name |

2-chloro-5-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFGWJRMKPXMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254415 | |

| Record name | 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72587-20-3 | |

| Record name | 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72587-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine (C₆H₂ClF₄N) is a compound of increasing interest in the fields of agrochemistry and pharmaceuticals due to its unique structural characteristics and biological activity. This article explores its biological properties, potential applications, and relevant research findings.

Structural Characteristics

The compound features a pyridine ring with:

- Chlorine atom at the 2-position

- Fluorine atom at the 5-position

- Trifluoromethyl group at the 3-position

This specific arrangement enhances its reactivity and biological activity, making it a subject of extensive study in synthetic organic chemistry and material science.

Biological Activity Overview

Research indicates that this compound exhibits potential as:

- Agrochemical agent : Its structural properties suggest possible herbicidal or fungicidal activities due to interactions with biological targets.

- Pharmaceutical agent : The trifluoromethyl group is known to enhance metabolic stability and bioactivity, which may contribute to its efficacy in drug development .

The compound's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies have focused on its reactivity with nucleophiles and electrophiles, elucidating its mechanisms in biological systems.

Agrochemical Applications

- Fungicidal Activity : Studies have shown that trifluoromethyl-substituted pyridines exhibit higher fungicidal activity compared to other derivatives. For instance, fluazinam, a potent fungicide derived from this class of compounds, interferes with respiratory biochemistry, demonstrating significant efficacy against various fungal pathogens .

- Herbicidal Properties : The compound has been identified as a model substrate for studying regioexhaustive functionalization, which is crucial for creating effective crop protection agents. Its application has led to the development of several successful agrochemical products.

Pharmaceutical Applications

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Similarity Score |

|---|---|---|

| 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine | Methyl group instead of fluoro | 0.79 |

| 2-Chloro-4-(trifluoromethyl)pyridine | Lacks fluorine at position 5 | 0.77 |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Fluorine at position 2 instead of position 5 | 0.85 |

| 6-Chloro-5-fluoronicotinonitrile | Different ring structure (nicotinonitrile) | 0.76 |

The unique combination of halogen substituents in this compound enhances its reactivity and biological activity compared to similar compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

- 2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine is utilized as a building block in the synthesis of complex fluorinated compounds. These compounds are crucial in materials science and catalysis due to their unique properties derived from fluorination.

Table 1: Key Applications in Chemical Synthesis

| Application Type | Description | Example Products |

|---|---|---|

| Fluorinated Intermediates | Used to synthesize various fluorinated derivatives | Pharmaceuticals, agrochemicals |

| Catalysts | Acts as a precursor for catalysts in organic reactions | Fluorinated catalysts |

Biological Applications

Pharmaceutical Development

- The compound is instrumental in developing fluorinated biomolecules, which are essential for studying biological processes and drug interactions. Its incorporation often enhances the biological activity and metabolic stability of pharmaceuticals.

Antimicrobial and Anticancer Activities

- Research indicates that derivatives of this compound exhibit antimicrobial properties against specific bacterial strains and demonstrate significant anticancer activity by inhibiting cell proliferation in cancer cell lines.

Table 2: Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Anticancer | Inhibits cell proliferation in A549 lung cancer cells | |

| Anti-inflammatory | Modulates inflammatory responses |

Agrochemical Applications

Herbicide Development

- The compound plays a crucial role as an intermediate in the synthesis of herbicides. Its structural characteristics contribute to the efficacy and stability of agrochemical formulations .

Case Study: Herbicidal Activity

- A study demonstrated that derivatives synthesized from this compound exhibited potent herbicidal activity, making it a valuable component in the formulation of effective agricultural chemicals .

Industrial Applications

Production Processes

- Efficient methods have been developed for producing this compound through chlorination processes, which can be performed under various conditions (e.g., vapor phase) to optimize yield and purity .

Table 3: Production Methods

| Method Type | Description | Yield Efficiency |

|---|---|---|

| Vapor Phase Chlorination | Utilizes chlorine gas at high temperatures | High |

| Liquid Phase Reaction | Conducted with hydrogen fluoride under pressure | Moderate |

Chemical Reactions Analysis

Halogen Exchange Reactions

This compound is often synthesized via halogen exchange, where fluorine replaces chlorine in a precursor molecule. Key methods include:

Fluorination of Dichloropyridines

-

Reagents : Anhydrous hydrogen fluoride (HF) or other fluorinating agents like KF/NaF.

-

Conditions :

-

Temperature : 150–200°C (optimal range for efficient fluorination). Temperatures below 150°C result in incomplete reactions, while exceeding 200°C promotes undesired fluorination at position 6, forming by-products like 2,6-dichloro-3-trifluoromethylpyridine .

-

Pressure : 4.0–10.0 MPa (higher pressures enhance reaction efficiency) .

-

-

Mechanism : HF acts as both a solvent and fluorinating agent, replacing chlorine at position 2 in precursors like 2,3-dichloro-5-trichloromethylpyridine .

-

Yield : Up to 83.8% for the target compound, with minor by-products (e.g., 2,3-dichloro-5-trifluoromethylpyridine) .

Table 1: Fluorination Reaction Conditions

| Parameter | Value Range | Notes |

|---|---|---|

| Temperature | 150–200°C | Optimal for selective fluorination |

| Pressure | 4.0–10.0 MPa | Enhances reaction efficiency |

| Reaction Time | 10–15 hours | Ensures completion |

| By-products | Position 6 fluorination | Forms if temperature >200°C |

Chlorination Reactions

The compound can also be synthesized via chlorination of pyridine derivatives. For example, chlorination of 3-trifluoromethylpyridine under high-temperature conditions yields chlorinated derivatives:

Reagents : Chlorine gas (Cl₂) with carbon tetrachloride as a solvent.

Conditions :

-

Residence Time : 10.5–25 seconds (vapor-phase reactions) .

Products : -

Major : 2-chloro-5-trifluoromethylpyridine (up to 62% yield) .

-

By-products : 2-chloro-3-trifluoromethylpyridine and 2,6-dichloro-3-trifluoromethylpyridine .

Table 2: Chlorination Reaction Conditions

| Parameter | Value Range | Notes |

|---|---|---|

| Temperature | 350–425°C | Higher temperatures favor chlorination |

| Cl₂ Molar Ratio | 0.62–6 mol | Affects product distribution |

| Residence Time | 10.5–25 seconds | Critical for selectivity |

| Solvent | Carbon tetrachloride | Facilitates gas-phase reactions |

Substitution Reactions

While not explicitly detailed in the provided sources, substitution reactions are inferred from analogous compounds. For example:

-

Nucleophilic Substitution : Chlorine or fluorine atoms may be replaced by nucleophiles (e.g., amines, alcohols) under basic conditions.

-

Coupling Reactions : Cross-coupling with metals (e.g., copper) could facilitate formation of complex derivatives, as suggested by general pyridine chemistry .

Critical Factors Influencing Reactions

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

Key compounds for comparison :

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 628692-22-8)

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 72587-20-3)

2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)

Key Observations :

- Positional isomerism significantly impacts reactivity. For example, the 2-Cl, 5-F, 3-CF₃ configuration in the target compound offers steric and electronic effects distinct from isomers like 3-Cl, 2-F, 5-CF₃ , which may favor nucleophilic substitution at different sites .

- The absence of fluorine in 2-Chloro-5-(trifluoromethyl)pyridine reduces its polarity, making it more lipophilic and suitable for pesticidal applications .

Functional Group Modifications

Derivatives of Interest :

2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS: 79456-26-1)

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: N/A)

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: Not provided)

Key Observations :

- The amino group in 2-Amino-3-chloro-5-CF₃-pyridine enhances hydrogen-bonding capacity, making it valuable in drug design .

- Boronic acid derivatives are pivotal in Suzuki-Miyaura cross-couplings, enabling carbon-carbon bond formation for complex molecules .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The most efficient method involves fluorinating 2,3-dichloro-5-trichloromethylpyridine with anhydrous HF, which serves as both solvent and fluorinating agent. The reaction proceeds via nucleophilic aromatic substitution, where HF replaces chlorine at the 2-position of the pyridine ring. Catalysts such as antimony pentafluoride (SbF₅) or iron(III) chloride (FeCl₃) enhance fluorination efficiency by polarizing the C–Cl bond, facilitating fluoride ion attack.

Equation :

$$ \text{2,3-dichloro-5-trichloromethylpyridine} + 3\text{HF} \xrightarrow{\text{SbF}5/\text{FeCl}3} \text{2-chloro-5-fluoro-3-trifluoromethylpyridine} + 3\text{HCl} $$

Optimized Reaction Conditions

- Temperature : 150–200°C (lower temperatures slow kinetics; >200°C promotes over-fluorination).

- Pressure : 4.0–10.0 MPa to maintain HF in liquid phase and suppress side reactions.

- Molar Ratios : HF-to-substrate ratios of 10:1 ensure complete conversion.

- Time : 12–24 hours for >95% yield.

Table 1 : Performance of Direct Fluorination Methods

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SbF₅ | 180 | 6.0 | 97.56 | 99.95 |

| FeCl₃ | 175 | Atmospheric | 95.12 | 98.65 |

| None | 200 | 10.0 | 90.34 | 97.20 |

Purification and Post-Treatment

Crude product is neutralized with aqueous ammonia to remove residual HF and HCl, followed by vacuum distillation (50–55°C at 11 mmHg) to isolate the target compound. Sodium sulfate drying ensures anhydrous conditions, critical for maintaining stability.

Two-Step Chlorination-Fluorination Approach

Chlorination of 2-Chloro-5-trichloromethylpyridine

Initial chlorination of 2-chloro-5-trichloromethylpyridine with Cl₂ gas in the presence of tungsten hexachloride (WCl₆) yields 2,3-dichloro-5-trichloromethylpyridine. This step introduces the second chlorine atom at the 3-position, essential for subsequent fluorination.

Conditions :

Fluorination with HF/SbF₅

The dichlorinated intermediate undergoes fluorination analogous to Section 1.1, with SbF₅ enabling selective substitution at the 2-position. Excess HF (molar ratio 10:1) and prolonged reaction times (24 hours) maximize yield.

Advantages :

- Scalable to multi-ton batches (e.g., 2,300 kg substrate).

- Compatible with continuous production via vapor extraction.

Comparative Analysis of Methodologies

Efficiency and Scalability

Direct fluorination achieves higher yields (97.56%) and purity (99.95%) but requires specialized equipment for high-pressure HF handling. The two-step method, while marginally slower, offers better control over intermediate purity and is preferred for industrial-scale synthesis.

Byproduct Formation and Mitigation

Over-fluorination at adjacent positions (e.g., 2,6-bis-fluoro derivatives) occurs at temperatures >200°C. Catalytic systems like FeCl₃ reduce byproduct formation by 12–15% compared to SbF₅.

Emerging Techniques and Innovations

Solvent-Free Fluorination

Recent patents describe solvent-free conditions using HF-SbF₅ mixtures at reduced pressures (1.0–15.0 MPa), cutting waste generation by 30%.

Catalytic Advancements

Nanoparticle-supported catalysts (e.g., FeCl₃ on alumina) show promise in lowering reaction temperatures to 120°C while maintaining 94% yield, though commercial viability remains under study.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-5-fluoro-3-(trifluoromethyl)pyridine, and what are their key challenges?

The synthesis of this compound typically involves halogen exchange or catalytic chlorination of precursor pyridines. A prominent method includes high-temperature catalytic vapor-phase chlorination of β-picoline derivatives in the presence of chlorine gas, as described in Ashford’s Dictionary of Industrial Chemicals . Challenges include controlling regioselectivity to avoid byproducts (e.g., 2-chloro-3-(trifluoromethyl)pyridine) and optimizing reaction conditions (temperature, catalyst choice) to maximize yield.

Q. How do the electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The chlorine atom at position 2 is highly electrophilic due to electron-withdrawing effects from the adjacent trifluoromethyl (-CF₃) and fluoro groups. This facilitates nucleophilic substitution (e.g., with amines or thiols) under mild conditions. The -CF₃ group stabilizes the transition state via inductive effects, while the fluorine at position 5 slightly deactivates the ring but does not hinder reactivity at position 2 . For example, Suzuki-Miyaura coupling reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (Na₂CO₃) to preserve the integrity of the -CF₃ group .

Advanced Research Questions

Q. What strategies are employed to address contradictions in regioselectivity during functionalization of this compound?

Contradictions arise when competing substituents (-Cl, -F, -CF₃) direct reactions to multiple positions. Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) enables selective functionalization at the 4-position, bypassing the electron-withdrawing effects of -CF₃ . For instance, Schlosser et al. demonstrated that deprotonation at -80°C followed by quenching with electrophiles (e.g., D₂O) achieves >90% deuterium incorporation at position 4 . Computational studies (DFT) are recommended to predict regiochemical outcomes .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of derivatives?

- NMR : NMR distinguishes between -CF₃ and other fluorinated groups, with δ ≈ -63 ppm for -CF₃. NMR confirms substitution patterns via coupling constants (e.g., for fluorine at position 5) .

- X-ray crystallography : Resolves positional ambiguities, as seen in studies of 2-amino-3-chloro-5-(trifluoromethyl)pyridine, where hydrogen bonding between -NH₂ and -CF₃ was observed .

- IR spectroscopy : Confirms functional group transformations (e.g., C-Cl stretch at 550–600 cm⁻¹ post-substitution) .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives in medicinal chemistry?

Derivatives are screened for bioactivity using:

- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases) with fluorogenic substrates to measure IC₅₀ values .

- Molecular docking : Predict binding modes with proteins (e.g., EGFR tyrosine kinase) using software like AutoDock Vina .

- In vivo models : Derivatives with -NH₂ substituents show antitumor activity in mesothelioma models, requiring pharmacokinetic profiling (e.g., plasma half-life, bioavailability) .

Q. How do steric and electronic effects of -CF₃ impact the design of catalysts for cross-coupling reactions?

The -CF₃ group’s steric bulk and electron-withdrawing nature necessitate tailored catalysts. Bulky ligands (e.g., XPhos) mitigate catalyst poisoning by stabilizing Pd intermediates during Suzuki couplings. Electron-deficient palladium complexes (e.g., Pd(OAc)₂) improve efficiency in Stille couplings with stannane reagents .

Q. What are the limitations of current synthetic methods for scaling up this compound derivatives in academic labs?

Key limitations include:

- Purification challenges : Separation of regioisomers requires high-performance liquid chromatography (HPLC), which is cost-prohibitive at scale .

- Sensitivity of -CF₃ : Harsh conditions (e.g., strong acids/bases) may cleave the -CF₃ group, necessitating mild reagents .

- Safety concerns : Handling gaseous chlorine and fluorinated byproducts requires specialized equipment .

Q. How can computational chemistry aid in predicting reaction pathways for novel derivatives?

Density Functional Theory (DFT) calculates activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways). For example, studies on trifluoromethylpyridines show that meta-directing effects of -CF₃ can be overridden by steric effects in palladium-catalyzed reactions . Software like Gaussian or ORCA is used to model transition states and optimize synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.